molecular formula C10H11Cl2NO2 B2981071 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide CAS No. 923192-49-8

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide

Cat. No. B2981071
CAS RN: 923192-49-8
M. Wt: 248.1
InChI Key: DXJCKGBDVUTQAN-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is a halogenated derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is represented by the linear formula C10H12ClNO2 . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is 248.11 . It appears as a solid form . The InChI string representation is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-4H,5H2,1H3,(H,12,13) .

Scientific Research Applications

Synthesis and Chemical Properties

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound of interest in various fields of chemical research, including organic synthesis, pharmaceuticals, and material science. Its structure suggests it could be involved in reactions that form the basis of drug design and development or in the synthesis of complex organic molecules.

  • Aldol-Type Reactions : The chemical's potential involvement in aldol-type reactions is highlighted by the study on propen-2-yl acetate and N-chlorosuccinimide leading to 4-substituted 4-benzyloxybutan-2-ones, showcasing its utility in creating complex molecules (Masuyama, et al., 1992).

  • Bioactive Constituents : A study identified compounds with bioactive potential, including chymotrypsin inhibitory activity and antimicrobial effects against E. coli and Shigella boydii, from Jolyna laminarioides, indicating the chemical's relevance in natural product chemistry and drug discovery (Atta-ur-rahman, et al., 1997).

  • Polymer Synthesis : Its applicability extends to the synthesis of polymers with specific properties, such as the creation of a novel cationic polymer that can switch to a zwitterionic form upon light irradiation, indicating potential in material science for DNA condensation and release, as well as antibacterial applications (Sobolčiak, et al., 2013).

  • Luminescent Complexes : Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating aryl groups similar to those in 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide showcases the compound's potential in developing new materials for electronic and photonic applications (Lai, et al., 1999).

Applications in Environmental and Health Sciences

  • Endocrine Disruptor Studies : Methoxychlor, an environmental estrogen, has been studied for its proestrogenic activity, with methoxychlor being metabolically activated to its estrogenic form, HPTE. This highlights the relevance of chemicals like 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide in understanding the impact of environmental estrogens on health (Cummings, 1997).

Safety and Hazards

According to Sigma-Aldrich, this product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity . It has a hazard classification of Acute Tox. 4 Oral .

properties

IUPAC Name

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJCKGBDVUTQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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